Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)

Impurity profiling LC-MS/MS quantification Bromantane quality control

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, hydrochloride (9CI) (CAS 605680-51-1) is a synthetic halogenated phenylbutylamine derivative with the IUPAC name 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine hydrochloride and molecular formula C₁₆H₁₈BrCl₂N (MW 375.13 g/mol). The compound is cataloged internationally as a Bromantane (Ladasten) impurity reference standard and also serves as a key chiral amine intermediate in the synthesis of conformationally constrained taranabant analogs targeting the cannabinoid CB1 receptor.

Molecular Formula C16H18BrCl2N
Molecular Weight 375.1 g/mol
Cat. No. B12597887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)
Molecular FormulaC16H18BrCl2N
Molecular Weight375.1 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl
InChIInChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H
InChIKeyTYAARSVFWQYHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl- (Hydrochloride) (9CI) – CAS 605680-51-1 Procurement & Selection Baseline


Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, hydrochloride (9CI) (CAS 605680-51-1) is a synthetic halogenated phenylbutylamine derivative with the IUPAC name 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine hydrochloride and molecular formula C₁₆H₁₈BrCl₂N (MW 375.13 g/mol) [1]. The compound is cataloged internationally as a Bromantane (Ladasten) impurity reference standard and also serves as a key chiral amine intermediate in the synthesis of conformationally constrained taranabant analogs targeting the cannabinoid CB1 receptor [2]. Its structural signature—a 3-bromophenyl group at the beta position combined with a 4-chlorophenyl ring—generates a distinctive isotopic fingerprint that is analytically valuable for mass-spectrometric identification and quantification in pharmaceutical impurity profiling workflows [1].

Why Generic Substitution Fails for Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl- (Hydrochloride) (9CI)


Halogenated phenylbutylamine derivatives within this structural class cannot be interchanged without altering detection specificity, synthetic reactivity, and impurity-marker fidelity. The simultaneous presence of a meta-bromine on one aromatic ring and a para-chlorine on the other generates a unique mass-spectral isotope cluster (1:1 intensity ratio for the Br⁷⁹/Br⁸¹ doublet superimposed on the Cl³⁵/Cl³⁷ pattern) that is absent in the des-bromo analog (CAS 4814-11-3) or in mono-halogenated congeners . This isotopic signature is the basis for selective multiple-reaction-monitoring (MRM) transitions used in LC-MS/MS methods for Bromantane impurity quantification [1]. Furthermore, when employed as a synthetic intermediate for CB1 receptor ligands, the 3-bromophenyl moiety is the anchoring point for subsequent cross-coupling or functionalization; replacing it with a 3-cyanophenyl (as in taranabant, Ki = 0.13 nM) or a 3-hydrogen analog would fundamentally alter the downstream structure-activity relationship and the resulting pharmacological profile [2].

Quantitative Differentiation Evidence for Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl- (Hydrochloride) (9CI)


Distinct Isotopic Fingerprint versus the Des-Bromo Analog (CAS 4814-11-3) for Mass-Spectrometric Identification

The target compound's molecular ion cluster (M⁺· at m/z 375.13 for the hydrochloride salt) displays a characteristic overlapping Br/Cl halogen isotope pattern that is absent in the des-bromo analog, 4-chloro-α-methyl-β-phenyl-benzenepropanamine hydrochloride (CAS 4814-11-3; MW 296.24 g/mol, C₁₆H₁₈ClN·HCl) . The bromine atom contributes an ~1:1 M:M+2 doublet, while the chlorine atom adds a ~3:1 M:M+2 ratio; the convolution of both halogens generates a unique quadruplet that enables unambiguous selected-reaction-monitoring (SRM) transition design without interference from the des-bromo congener [1]. This differential isotopic signature is a hard requirement for regulatory-compliant impurity quantification in Bromantane drug substance batches, where the des-bromo analog, if present as a process impurity, must be chromatographically resolved and separately integrated [1].

Impurity profiling LC-MS/MS quantification Bromantane quality control

Predicted Boiling-Point Differentiation from Positional Isomer Bromantane Impurity 24 (CAS 1406544-27-1)

Among the nearly isomeric Bromantane impurity standards sharing the molecular formula C₁₆H₁₈BrCl₂N, the target compound (CAS 605680-51-1) exhibits a predicted boiling point of 429.4 °C at 760 mmHg , whereas Bromantane Impurity 24 (CAS 1406544-27-1) has a distinct predicted boiling point of 446.7 ± 45.0 °C at 760 mmHg . This ~17 °C divergence in predicted normal boiling point, although derived from in silico models, indicates differential intermolecular forces arising from the position of halogen substitution and can translate into measurable retention-time shifts under gas-chromatographic (GC) or inverse-gas-chromatographic conditions, providing a thermodynamic basis for chromatographic resolution without relying solely on empirical method development .

Physicochemical characterization Chromatographic separation Bromantane impurity isomers

Validated Purity Specification (NLT 98%) Supporting Regulatory-Grade Reference Standard Procurement

Commercially available batches of the hydrochloride salt (CAS 605680-51-1) are supplied with a minimum purity specification of 98% (NLT 98%) by HPLC, accompanied by a full Certificate of Analysis (COA) including ¹H NMR, ¹³C NMR, MS, and HPLC chromatograms . In contrast, some positional isomer impurities such as Bromantane Impurity 14 (CAS 1547384-18-8) are typically offered at 95%+ HPLC purity, and general-purpose research-grade lots of the des-bromo analog (CAS 4814-11-3) frequently carry only 95% minimum purity without guaranteed comprehensive spectral characterization . The NLT 98% certified purity, combined with ISO-compliant documentation, directly supports the use of this compound as a qualified reference standard in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Bromantane products .

Reference standard certification Pharmaceutical quality control ANDA/DMF submissions

Synthetic Provenance as a Key Chiral Intermediate for CB1 Cannabinoid Receptor Ligands

The free-base amine (3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine) is the direct precursor to the conformationally constrained taranabant analog CHEMBL1209598, which displays a CB1 receptor displacement IC₅₀ of 340 nM for [³H]CP55940 binding in human recombinant CB1 expressed in CHO cells [1]. This IC₅₀ is substantially weaker than taranabant itself (Ki = 0.13 nM for human CB1), consistent with the constrained analog's reduced potency due to conformational restriction [1]. The synthetic route proceeds through alkylation of methyl 3-bromophenylacetate with 4-chlorobenzyl bromide, methyl ester hydrolysis, amide formation, and stereoselective reduction, establishing the compound as a validated intermediate in a published, peer-reviewed synthesis sequence [2]. In contrast, the des-bromo analog cannot serve this function because the 3-bromophenyl group is the essential coupling handle for subsequent functionalization or is the pharmacophoric element engaging the receptor hydrophobic pocket [1].

Cannabinoid CB1 inverse agonists Taranabant analogs Asymmetric synthesis

Optimal Procurement & Application Scenarios for Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl- (Hydrochloride) (9CI)


Regulatory-Compliant Bromantane Impurity Reference Standard for ANDA/DMF Submissions

When generic pharmaceutical manufacturers develop an Abbreviated New Drug Application (ANDA) for Bromantane (Ladasten) tablets, regulatory agencies require the identification and quantification of all process-related impurities above the identification threshold (typically 0.1% of the API). The NLT 98% certified purity and the comprehensive COA (NMR, MS, HPLC, IR) of CAS 605680-51-1 directly satisfy ICH Q3A/Q3B documentation requirements without additional in-house characterization . The compound's dual Br/Cl isotopic pattern also enables the development of a compound-specific LC-MS/MS MRM method that can distinguish this impurity from co-eluting positional isomers in a single chromatographic run [1].

Synthesis of Conformationally Constrained Cannabinoid CB1 Receptor Ligands for Obesity Research

Academic and industrial medicinal chemistry groups pursuing CB1 inverse agonists for metabolic disease can employ CAS 605680-51-1 as the chiral amine building block for generating focused libraries of constrained taranabant analogs . The published synthetic sequence—alkylation of methyl 3-bromophenylacetate with 4-chlorobenzyl bromide, hydrolysis, and stereoselective reductive amination—has been validated at the multi-gram scale, and the 3-bromophenyl group provides a handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [1]. Procurement of this specific intermediate avoids the need to re-optimize the synthetic route for a different halogen substitution pattern.

Method Development and System Suitability Testing for Bromantane Impurity Profiling by GC or LC-MS

Analytical development laboratories tasked with establishing a validated impurity profiling method for Bromantane API can use this compound as a system suitability standard to verify chromatographic resolution between positional isomers. The predicted boiling-point difference of ~17 °C relative to Bromantane Impurity 24 (CAS 1406544-27-1) provides a thermodynamic expectation of baseline separation under optimized temperature-programmed GC conditions . For LC-MS/MS methods, the unique Br/Cl isotope cluster serves as an internal confirmation of analyte identity in every injection, reducing the risk of false-positive impurity calls [1].

Forensic and Anti-Doping Reference Standard for Bromantane Metabolite Identification

Bromantane is listed on the World Anti-Doping Agency (WADA) monitoring program due to its stimulant properties. Forensic and anti-doping laboratories require authenticated reference standards of Bromantane-related substances, including synthetic intermediates and potential urinary metabolites, to develop and validate GC/MS or LC-MS/MS confirmatory methods. The high-purity hydrochloride salt (CAS 605680-51-1), accompanied by a full spectral COA, serves as a certified reference material for identifying this specific impurity or degradation product in seized samples or biological matrices, where its mass-spectrometric signature definitively differentiates it from other halogenated phenethylamine derivatives .

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